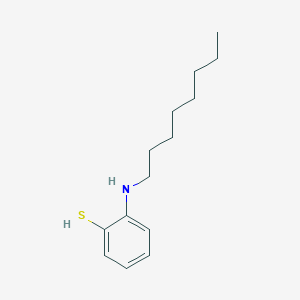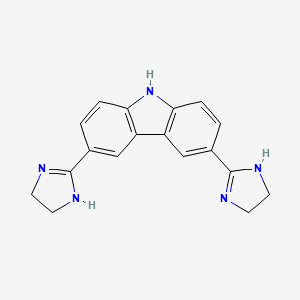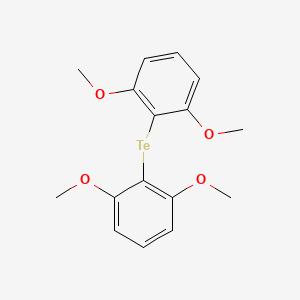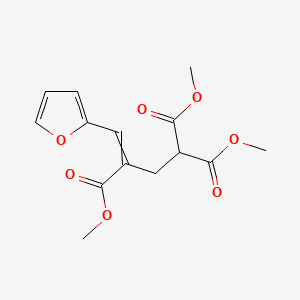
2-(Octylamino)benzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Octylamino)benzene-1-thiol is an organic compound that belongs to the class of aromatic thiols. Thiols, also known as mercaptans, are sulfur analogs of alcohols and contain a sulfhydryl (-SH) group attached to an aromatic ring. This compound is characterized by the presence of an octylamino group attached to the benzene ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octylamino)benzene-1-thiol typically involves the introduction of the thiol group into an aromatic compound. One common method is the reaction of an aryl halide with a sulfur nucleophile such as sodium hydrosulfide (NaSH) or thiourea. The reaction proceeds via nucleophilic substitution, where the halide is replaced by the thiol group. The reaction conditions often require heating and the presence of a base to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of aromatic thiols, including this compound, may involve high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide (H2S) or elemental sulfur. Catalysts such as aluminum chloride (AlCl3) are often used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Octylamino)benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’).
Addition: Thiols can add to carbonyl compounds (aldehydes and ketones) to form thioacetals and thioketals.
Common Reagents and Conditions
Oxidizing Agents: Bromine (Br2) or iodine (I2) for oxidation to disulfides.
Reducing Agents: Zinc (Zn) and hydrochloric acid (HCl) for reduction of disulfides to thiols.
Major Products Formed
Disulfides: Formed from the oxidation of thiols.
Thioacetals and Thioketals: Formed from the addition of thiols to carbonyl compounds.
Scientific Research Applications
2-(Octylamino)benzene-1-thiol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Octylamino)benzene-1-thiol involves its ability to participate in thiol-disulfide exchange reactions. The thiol group can form disulfide bonds with other thiol-containing molecules, which is essential in maintaining the redox balance within cells. This compound can also act as a nucleophile, attacking electrophilic centers in other molecules and forming new chemical bonds .
Comparison with Similar Compounds
2-(Octylamino)benzene-1-thiol can be compared with other aromatic thiols such as thiophenol and benzyl mercaptan. While all these compounds contain the thiol group, the presence of the octylamino group in this compound imparts unique properties such as increased hydrophobicity and potential for specific interactions with biological molecules .
Similar Compounds
Thiophenol: An aromatic thiol with a simpler structure, lacking the octylamino group.
Benzyl Mercaptan: Contains a benzyl group attached to the thiol, differing in the nature of the substituent on the aromatic ring
Properties
CAS No. |
147838-34-4 |
|---|---|
Molecular Formula |
C14H23NS |
Molecular Weight |
237.41 g/mol |
IUPAC Name |
2-(octylamino)benzenethiol |
InChI |
InChI=1S/C14H23NS/c1-2-3-4-5-6-9-12-15-13-10-7-8-11-14(13)16/h7-8,10-11,15-16H,2-6,9,12H2,1H3 |
InChI Key |
WWVFTCMIXFBNNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=CC=CC=C1S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid)](/img/structure/B12561949.png)
![{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B12561952.png)
![Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]-](/img/structure/B12561962.png)
![Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-](/img/structure/B12561974.png)
![2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol](/img/structure/B12561980.png)


![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid](/img/structure/B12561998.png)



![3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12562051.png)
